molecular formula C15H21N5O2 B2454938 5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380173-31-7

5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2454938
CAS No.: 2380173-31-7
M. Wt: 303.366
InChI Key: SRRIWZMJDDBZFT-UHFFFAOYSA-N
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Description

5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-ethylpyrimidine-2-ol with piperidine-1-methanol under specific conditions to form the intermediate compound. This intermediate is then reacted with 5-methyl-1,3,4-oxadiazole-2-thiol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common industrial methods may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
  • [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
  • 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

Uniqueness

5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-3-12-8-16-15(17-9-12)22-13-4-6-20(7-5-13)10-14-19-18-11(2)21-14/h8-9,13H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRIWZMJDDBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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